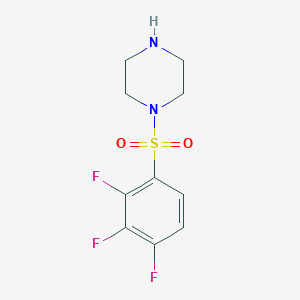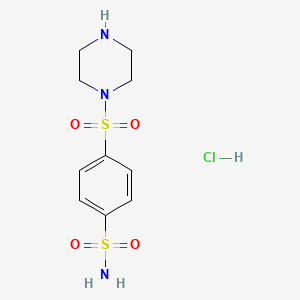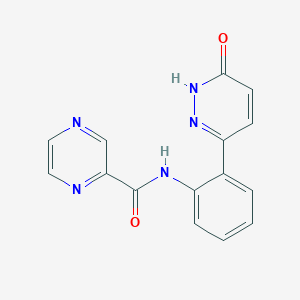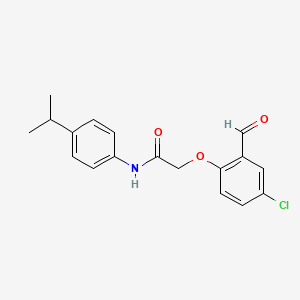![molecular formula C20H23N3O3 B2511258 6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309572-78-7](/img/structure/B2511258.png)
6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as CPI-455 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of CPI-455 involves the inhibition of the PDE1 enzyme, which hydrolyzes cyclic nucleotides such as cAMP and cGMP. Inhibition of PDE1 by CPI-455 leads to an increase in intracellular cAMP levels, which activates the cAMP/PKA signaling pathway. Activation of this pathway has been shown to enhance LTP and improve cognitive function in animal models of Alzheimer's disease. In cancer cells, activation of the cAMP/PKA pathway leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CPI-455 has been shown to have several biochemical and physiological effects, including the inhibition of PDE1, activation of the cAMP/PKA signaling pathway, enhancement of LTP, and induction of cell cycle arrest and apoptosis in cancer cells. In addition, CPI-455 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CPI-455 in lab experiments include its potency and selectivity as a PDE1 inhibitor, its ability to enhance LTP and improve cognitive function, and its potential applications in cancer research and drug discovery. The limitations of using CPI-455 in lab experiments include its low yield and purity, its potential toxicity, and the need for further optimization of its chemical structure for improved potency and selectivity.
Direcciones Futuras
There are several future directions for research on CPI-455, including the development of new PDE1 inhibitors with improved potency and selectivity, the investigation of the role of PDE1 in other diseases such as Parkinson's disease and schizophrenia, and the exploration of the potential applications of CPI-455 in other fields such as cardiovascular disease and inflammation. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of CPI-455 on cognitive function and cancer cell growth.
Métodos De Síntesis
The synthesis of CPI-455 involves the reaction of 4-(2-methoxybenzoyl)-1-piperidinylamine with 3-chloro-6-cyclopropylpyridazine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of CPI-455 is typically around 50%, and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
CPI-455 has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CPI-455 has been shown to be a potent and selective inhibitor of the phosphodiesterase 1 (PDE1) enzyme, which plays a key role in regulating intracellular signaling pathways. Inhibition of PDE1 by CPI-455 has been shown to enhance long-term potentiation (LTP) and improve cognitive function in animal models of Alzheimer's disease.
In cancer research, CPI-455 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of CPI-455 in cancer cells is thought to involve the inhibition of PDE1 and subsequent activation of the cAMP/PKA signaling pathway, which leads to cell cycle arrest and apoptosis.
In drug discovery, CPI-455 has been used as a lead compound for the development of new PDE1 inhibitors with improved potency and selectivity. The structure-activity relationship (SAR) studies of CPI-455 have led to the identification of new chemical scaffolds that can be used for the development of novel PDE1 inhibitors.
Propiedades
IUPAC Name |
6-cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-5-3-2-4-16(18)20(25)22-12-10-15(11-13-22)23-19(24)9-8-17(21-23)14-6-7-14/h2-5,8-9,14-15H,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETOASNAYZXYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2511178.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2511181.png)

![2,3-Dihydroxy-7-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2511187.png)

![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2511189.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2511192.png)

![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2511194.png)


